molecular formula C23H20FN3O2S B2498356 N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide CAS No. 681165-79-7

N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide

Cat. No.: B2498356
CAS No.: 681165-79-7
M. Wt: 421.49
InChI Key: QMWKXUIEMIZTKC-UHFFFAOYSA-N
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Description

N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C23H20FN3O2S and its molecular weight is 421.49. The purity is usually 95%.
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Biological Activity

N-((1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-fluorobenzamide is a synthetic compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydrobenzo[cd]indole moiety, a butyl group, and a fluorobenzamide. Its molecular formula is C25H27N3O4S2C_{25}H_{27}N_{3}O_{4}S_{2} with a molecular weight of approximately 497.6 g/mol .

PropertyValue
Molecular FormulaC₁₉H₁₈ClF₃N₅O₄S
Molecular Weight497.6 g/mol
CAS Number1097616-62-0
DensityNot Available
Melting PointNot Available

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, thereby modulating cellular functions.
  • Receptor Interaction : It has been shown to interact with various receptors, including the retinoic acid receptor-related orphan receptor γ (RORγ), which plays a crucial role in autoimmune diseases .
  • Signal Transduction : By interfering with signaling pathways, it can influence processes such as cell proliferation and apoptosis.

Case Studies and Research Findings

  • RORγ Inhibition : A study demonstrated that derivatives of the compound exhibited significant antagonistic activity against RORγ with IC50 values ranging from 40 to 140 nM. This suggests potential applications in treating Th17-mediated autoimmune diseases .
  • Anti-inflammatory Effects : Research indicates that compounds similar to this compound possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines, making them candidates for further development in inflammatory disease therapies .
  • Cancer Therapeutics : The unique structural features of the compound allow for modifications that may enhance its efficacy against certain cancer types. Initial studies suggest it could be effective in targeting cancer cell lines through apoptosis induction .

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Dihydrobenzo[cd]indole Core : The initial step involves synthesizing the indole core through cyclization reactions.
  • Introduction of Functional Groups : The butyl group and carbamothioyl moiety are introduced via nucleophilic substitution reactions.
  • Fluorination : The final step often includes fluorination to achieve the desired 4-fluorobenzamide structure.

Properties

IUPAC Name

N-[(1-butyl-2-oxobenzo[cd]indol-6-yl)carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c1-2-3-13-27-19-12-11-18(16-5-4-6-17(20(16)19)22(27)29)25-23(30)26-21(28)14-7-9-15(24)10-8-14/h4-12H,2-3,13H2,1H3,(H2,25,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWKXUIEMIZTKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=S)NC(=O)C4=CC=C(C=C4)F)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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